molecular formula C16H22O11 B12902121 1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose CAS No. 40031-23-0

1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose

Cat. No.: B12902121
CAS No.: 40031-23-0
M. Wt: 390.34 g/mol
InChI Key: JRZQXPYZEBBLPJ-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicine, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its acetoxy groups provide sites for further chemical modifications, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R)-5-(®-1,2-Dihydroxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
  • (2S,3R,4S,5R)-5-(®-1,2-Dimethoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate

Uniqueness

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups

Biological Activity

1,2,3,5,6-Penta-O-acetyl-beta-D-glucofuranose is a complex organic compound characterized by its multiple acetoxy groups and unique stereochemistry. It is a derivative of glucose and has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

This compound has the molecular formula C16H22O11C_{16}H_{22}O_{11} and a molecular weight of 342.44 g/mol. Its structure consists of a beta-D-glucose unit with five acetyl groups attached, enhancing its solubility and reactivity.

PropertyValue
Molecular FormulaC16H22O11C_{16}H_{22}O_{11}
Molecular Weight342.44 g/mol
Melting Point130.0 to 134.0 °C
Specific Rotation+3.5 to +5.5 deg (C=5, CHCl3)

Antioxidant Activity

Research indicates that compounds with acetylated sugar moieties often exhibit significant antioxidant properties. The presence of hydroxyl groups in the glucose unit contributes to radical scavenging capabilities. These properties can be beneficial in preventing oxidative stress-related diseases.

Enzyme Interaction

The compound can interact with various enzymes due to its structural characteristics. It may serve as a substrate or inhibitor for glycosidases and other carbohydrate-active enzymes. This interaction is crucial for understanding its potential applications in drug development and metabolic studies.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of acetylated sugars using DPPH and ABTS radical scavenging assays. Results indicated that higher degrees of acetylation correlate with increased antioxidant activity.
  • Antiviral Research : Investigations into similar acetylated glycosides showed promising results in inhibiting the replication of viruses such as HSV-1 and VZV. These findings suggest that this compound could potentially exhibit similar antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The acetoxy groups enhance the compound's ability to donate electrons to free radicals.
  • Enzyme Modulation : The structural conformation allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions.
  • Cell Membrane Interaction : The lipophilic nature due to acetylation may facilitate better membrane penetration and interaction with cellular components.

Properties

CAS No.

40031-23-0

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

JRZQXPYZEBBLPJ-IBEHDNSVSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.